molecular formula C12H10F3NO B11031454 N-(3-(Trifluoromethyl)benzyl)but-2-ynamide

N-(3-(Trifluoromethyl)benzyl)but-2-ynamide

Cat. No.: B11031454
M. Wt: 241.21 g/mol
InChI Key: MIZLVRQPXICTHJ-UHFFFAOYSA-N
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Description

N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}BUT-2-YNAMIDE is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}BUT-2-YNAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzyl chloride and but-2-yn-1-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}BUT-2-YNAMIDE may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}BUT-2-YNAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}BUT-2-YNAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}BUT-2-YNAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may act as an inhibitor or modulator of specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}BUT-2-YNAMIDE: Similar structure with the trifluoromethyl group at the para position.

    N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BUT-2-YNAMIDE: Similar structure with the trifluoromethyl group at the ortho position.

    N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}BUT-2-ENAMIDE: Similar structure with a but-2-enamide moiety instead of but-2-ynamide.

Uniqueness

N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}BUT-2-YNAMIDE is unique due to the specific positioning of the trifluoromethyl group and the but-2-ynamide moiety. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H10F3NO

Molecular Weight

241.21 g/mol

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide

InChI

InChI=1S/C12H10F3NO/c1-2-4-11(17)16-8-9-5-3-6-10(7-9)12(13,14)15/h3,5-7H,8H2,1H3,(H,16,17)

InChI Key

MIZLVRQPXICTHJ-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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